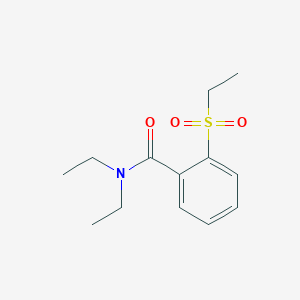

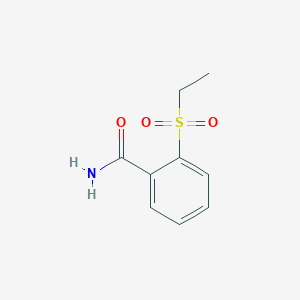

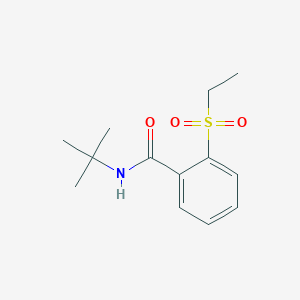

2-(ethylsulfonyl)benzamide

Vue d'ensemble

Description

2-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 213.04596439 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

2-(ethylsulfonyl)benzamide derivatives have been explored for their cardiac electrophysiological activity. Studies on N-substituted imidazolylbenzamides and benzene-sulfonamides have shown potential as selective class III agents in cardiac applications, exhibiting potency comparable to clinically trialed compounds. These findings suggest a role in developing treatments for arrhythmias (Morgan et al., 1990).

Hypoglycemic Potencies

Research into [(acylamino)ethyl]benzoic acids has revealed insights into hypoglycemic potencies, indicating the importance of certain functional groups for binding at insulin-releasing receptor sites of pancreatic beta cells. This research provides a better understanding of the molecular interactions relevant for hypoglycemic activity (Brown & Foubister, 1984).

Antimicrobial and Antifungal Properties

Studies have demonstrated that certain sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of this compound, show sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research highlights their potential in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Chemical Synthesis and Environmental Applications

In chemical synthesis, the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives has been developed, utilizing sodium sulfinates as sulfide sources. This process, which yields N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, is noted for being environmentally friendly and less odorous than previous methods (Xia et al., 2016).

Surface Chemical Characterization

This compound derivatives have been used in the surface chemical characterization of activated composite membranes. This application is crucial in understanding the nature of chemical bonding in such systems, relevant for various industrial and research applications (Ariza et al., 2000).

Radiohalogenation in Medical Imaging

Derivatives of this compound have been utilized in the development of new coupling reagents for radiohalogenation, particularly in medical imaging and targeted radiotherapy. Thisresearch facilitates the production of radiohalogenated compounds for diagnostic and therapeutic applications (Aneheim et al., 2015).

Carbonic Anhydrase Inhibition

Compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide have been studied for their inhibition of carbonic anhydrase (CA) isoenzymes. This research is significant in understanding the role of these inhibitors in treating conditions like glaucoma, epilepsy, and certain types of edema (Supuran et al., 2013).

Antagonism of Peroxisome Proliferator-Activated Receptor

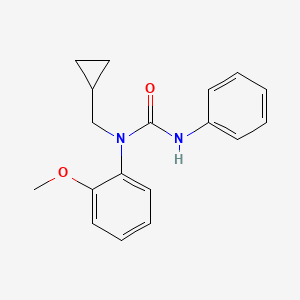

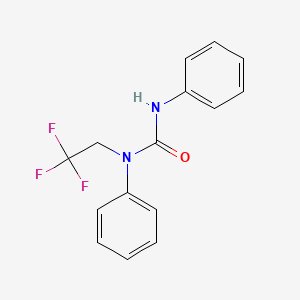

Studies have identified certain benzamide derivatives as potent and selective ligands for peroxisome proliferator-activated receptor delta (PPARdelta). These compounds, such as GSK3787, have shown utility in elucidating PPARdelta cell biology and pharmacology (Shearer et al., 2010).

Direct Sulfonylation of C(sp(2))-H Bonds

Research on copper-catalyzed direct sulfonylation of C(sp(2))-H bonds with sodium sulfinates has provided an efficient protocol for the synthesis of diverse aryl sulfones. This method offers a convenient route for forming valuable diaryl sulfides and sulfones (Rao & Shi, 2015).

Antitumor Activities

Novel 2-phenylsulfonylamino benzamide derivatives have been synthesized and evaluated for their antitumor activities. Preliminary results have indicated certain compounds' inhibitory effects on specific cell lines, pointing towards their potential in cancer treatment (Wei-li, 2013).

Psychiatric Applications

Substituted benzamides like sulpiride have been used in treating dysthymic disorder and schizophrenia. These compounds are thought to modulate the dopaminergic system in the brain, which is crucial for cognitive processing and could have therapeutic implications in psychiatric conditions (Pani & Gessa, 2002).

Propriétés

IUPAC Name |

2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTXCTFDZYYNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide](/img/structure/B4451893.png)

![6-(3-ethyl-5-methyl-4-isoxazolyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4451910.png)

![2-chloro-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4451955.png)

![1-[2-(ethylsulfonyl)benzoyl]-3-methylpiperidine](/img/structure/B4451957.png)

![2-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4451971.png)